molecular formula C14H21N3O3 B12295041 D-Tyr-val

D-Tyr-val

Cat. No.: B12295041
M. Wt: 279.33 g/mol
InChI Key: KETVITBYSZOWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tyrosyl-valine (D-Tyr-Val) is a dipeptide composed of D-tyrosine and valine. D-tyrosine is the D-enantiomer of the amino acid tyrosine, while valine is a branched-chain amino acid. This compound is known for its stability and resistance to enzymatic degradation, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Tyr-Val can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (valine) to the resin, followed by the addition of the N-terminal amino acid (D-tyrosine). The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

D-Tyr-Val can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of D-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

D-Tyr-Val has a wide range of applications in scientific research:

Mechanism of Action

D-Tyr-Val exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and resistance to enzymatic degradation, which makes it more suitable for certain applications compared to its L-enantiomer. Its specific interactions with enzymes and receptors also distinguish it from other similar compounds .

Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-8(2)12(13(16)19)17-14(20)11(15)7-9-3-5-10(18)6-4-9/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETVITBYSZOWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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